molecular formula C24H18ClN5O3 B11118579 7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11118579
M. Wt: 459.9 g/mol
InChI Key: RQZZDKRLSZFNAC-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the triazatricyclo structure suggests a unique arrangement that may contribute to its biological properties. The synthesis process often includes:

  • Formation of Triazole Rings : Utilizing click chemistry to create triazole derivatives.
  • Functionalization : Incorporating furan and chlorophenyl groups to enhance biological activity.
  • Purification : Employing techniques like recrystallization and chromatography to obtain pure compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. A notable study evaluated a related series of compounds against various cancer cell lines using MTT assays:

CompoundCell LineIC50 (µM)Mechanism of Action
4dAGS2.63 ± 0.17G2/M phase arrest and apoptosis induction
Control5-FU-Antimetabolite action

The compound demonstrated superior cytotoxicity compared to the standard drug 5-fluorouracil (5-FU) in several human cancer cell lines including AGS (gastric), HCT-116 (colon), and HeLa (cervical) .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Tumor Growth : In vivo studies have shown significant tumor growth inhibition in animal models treated with this compound.

Antimicrobial Activity

Some derivatives of this compound have also shown promising antimicrobial properties against various pathogens. For instance, studies on similar triazole compounds revealed:

  • Effective inhibition against Gram-positive and Gram-negative bacteria.
  • Potential antifungal activity against Candida species.

Study 1: Antitumor Efficacy in Vivo

A case study involving the administration of a structurally similar compound in mice demonstrated a significant reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial activity of a related derivative against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c25-16-8-6-15(7-9-16)14-30-21(26)18(23(31)27-13-17-4-3-11-33-17)12-19-22(30)28-20-5-1-2-10-29(20)24(19)32/h1-12,26H,13-14H2,(H,27,31)

InChI Key

RQZZDKRLSZFNAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)Cl)C(=O)NCC5=CC=CO5)C(=O)N2C=C1

Origin of Product

United States

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